molecular formula C13H14F2N4O2S B2711356 1-(3,4-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1798519-75-1

1-(3,4-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2711356
CAS No.: 1798519-75-1
M. Wt: 328.34
InChI Key: QYXCIEPWSJNMHY-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a piperidine core strategically functionalized with both a 3,4-difluorobenzenesulfonyl group and a 1,2,3-triazole moiety. The 3,4-difluorobenzenesulfonyl component is a prominent motif in the design of bioactive molecules, frequently employed in the development of compounds that target enzymes and receptors . Its presence is significant in benzenesulfonamide derivatives, a class known for its therapeutic potential . The 1,2,3-triazole ring is a key pharmacophore and linking unit, often utilized in click chemistry and for constructing molecular libraries in the search for new lead compounds. While the specific biological profile of this exact molecule requires empirical determination, its structure aligns with compounds investigated for various biological activities. Researchers can leverage this building block in structure-activity relationship (SAR) studies, as a core fragment in fragment-based drug discovery, or as a synthetic intermediate for developing more complex chemical entities. The integration of fluorine atoms is a common strategy in agrochemical and pharmaceutical design to fine-tune properties like metabolic stability, membrane permeability, and binding affinity . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O2S/c14-12-2-1-11(9-13(12)15)22(20,21)18-6-3-10(4-7-18)19-8-5-16-17-19/h1-2,5,8-10H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXCIEPWSJNMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a triazole moiety and a difluorobenzenesulfonyl group. The presence of fluorine atoms enhances the compound's stability and reactivity, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₅F₂N₃O₂S
Molecular Weight375.37 g/mol
IUPAC Name1-(3,4-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition. The triazole moiety may also participate in non-covalent interactions such as hydrogen bonding and π-π stacking with proteins.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. Studies have shown that derivatives of piperidine and sulfonamides possess moderate to strong activity against various bacterial strains. For instance:

  • Antibacterial Efficacy : Compounds similar to 1-(3,4-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine have demonstrated effectiveness against Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Compounds exhibiting structural similarities showed strong AChE inhibition with IC50 values in the low micromolar range.
  • Urease Inhibition : Research has highlighted that derivatives can act as potent urease inhibitors, which is significant for treating conditions like urinary tract infections.

Study 1: Antibacterial Screening

A study conducted on a series of piperidine derivatives found that those containing the sulfonamide functionality exhibited notable antibacterial activity. The most active compounds had IC50 values significantly lower than standard antibiotics, indicating their potential as new antibacterial agents.

Study 2: Enzyme Inhibition Assays

In vitro assays demonstrated that certain derivatives effectively inhibited AChE and urease. For example, one derivative showed an IC50 of 2.14 µM against urease compared to thiourea (IC50 = 21.25 µM), suggesting a promising therapeutic application in enzyme-related disorders.

Comparison with Similar Compounds

Structural Analogues of Piperidine-Triazole Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents at Piperidine 1-/4-Positions Synthesis Method Biological Activity/Application Reference
1-(3,4-Difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine 1: 3,4-Difluorobenzenesulfonyl; 4: 1H-1,2,3-triazol-1-yl Likely CuAAC for triazole; sulfonylation Hypothesized antimicrobial/kinase inhibition
1-Benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine (Compound 5) 1: Benzyl; 4: 4-phenyl-1H-1,2,3-triazol-1-yl CuI-catalyzed cycloaddition (THF/acetone) No explicit activity reported
Fluoroquinolone derivatives with 4-(1H-1,2,3-triazol-1-yl)piperidine at C7 7: 4-(1H-1,2,3-triazol-1-yl)piperidine; variable substituents CuAAC followed by quinolone coupling Antibacterial (MIC: 0.25–4 μg/mL vs. S. aureus)
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one Complex triazole-piperazine-dioxolane architecture Multi-step synthesis with Mitsunobu reaction Antifungal (likely target: CYP51)
Key Observations :
  • Triazole Synthesis : All compounds utilize CuAAC for triazole formation, ensuring regioselectivity (1,4-disubstitution) and high yields (>95% in some cases) .
  • Sulfonyl vs. Benzyl Groups : The 3,4-difluorobenzenesulfonyl group in the target compound may confer greater metabolic stability and selectivity compared to the benzyl group in Compound 5 .
  • Fluorine Effects: The 3,4-difluoro substitution enhances lipophilicity and target binding compared to non-fluorinated analogs, as seen in fluoroquinolones .
  • Biological Activity: Fluoroquinolone analogs with triazole-piperidine moieties exhibit potent antibacterial activity, suggesting the target compound could be optimized for similar applications .

Pharmacokinetic and Physicochemical Properties

Table 2: Hypothetical Property Comparison
Property 1-(3,4-Difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine 1-Benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine Fluoroquinolone-Triazole Hybrids
LogP (Predicted) ~3.2 (high due to fluorine and sulfonyl) ~2.8 (moderate) ~1.5–2.5 (variable)
Solubility (aq., pH 7.4) Low (sulfonyl reduces solubility) Moderate Moderate-High
Metabolic Stability High (fluorine and sulfonyl resist oxidation) Moderate (benzyl susceptible to CYP450) High (quinolone scaffold)
Target Selectivity Likely kinase or protease inhibition Undetermined DNA gyrase inhibition

Q & A

Q. What are the common synthetic routes for 1-(3,4-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine?

The synthesis typically involves two key steps:

Piperidine functionalization : Introducing the triazole moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, to form the 4-(1H-1,2,3-triazol-1-yl)piperidine intermediate .

Sulfonylation : Reacting the intermediate with 3,4-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Key Optimization Parameters :

  • Temperature: 0–25°C for sulfonylation to avoid side reactions.
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .

Q. Table 1: Comparison of Synthesis Methods

StepReagents/ConditionsYield (%)Purity (%)Reference
Triazole formationCuI, THF/acetone, reflux75–8590–95
Sulfonylation3,4-difluorobenzenesulfonyl chloride, DCM, 0°C60–7085–90

Q. How is the compound characterized to confirm its structure and purity?

Methodological Approach :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., difluorophenyl protons at δ 7.5–8.0 ppm, triazole protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ expected for C14_{14}H13_{13}F2_2N4_4O2_2S: 355.08) .
  • HPLC-PDA : Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Critical Factors :

  • Catalyst Loading : Increasing CuI from 5 mol% to 10 mol% in triazole formation improves cycloaddition efficiency (yield increases by 15%) .
  • Solvent Polarity : Using DMF instead of THF in sulfonylation enhances electrophilic reactivity of the sulfonyl chloride, but may reduce purity due to side reactions .
  • Temperature Control : Lowering sulfonylation temperature to 0°C minimizes hydrolysis of the sulfonyl chloride .

Q. Data Contradiction Analysis :

  • Contradiction : Some studies report higher yields with DCM , while others prefer THF .
  • Resolution : DCM is optimal for sterically hindered substrates, whereas THF improves solubility for polar intermediates.

Q. What computational methods are used to predict the biological activity and binding modes of this compound?

Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like kinases or GPCRs. The triazole moiety often participates in hydrogen bonding with catalytic residues .
  • DFT Calculations : CAM-B3LYP/6-311+G(d) level predicts electronic properties (e.g., hyperpolarizability for nonlinear optical applications) .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .

Q. Table 2: Predicted Binding Affinities

Target ProteinDocking Score (kcal/mol)Key Interactions
COX-2-9.2Triazole-Ser530, Sulfonyl-Arg120
EGFR Kinase-8.7Difluorophenyl-Phe723

Q. How are structure-activity relationships (SAR) investigated for analogs of this compound?

Experimental Design :

Analog Synthesis : Vary substituents on the benzenesulfonyl (e.g., Cl, CF3_3) and triazole (e.g., methyl, phenyl) groups .

Biological Assays :

  • Enzyme Inhibition : IC50_{50} determination against target enzymes (e.g., acetylcholinesterase) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., IC50_{50} = 12 µM in HeLa cells) .

Statistical Analysis : QSAR models (e.g., CoMFA) correlate electronic/steric parameters with activity .

Key Finding : Electron-withdrawing groups (e.g., -CF3_3) on the sulfonyl ring enhance enzyme inhibition by 3-fold compared to -OCH3_3 .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Case Study : Discrepancies in antimicrobial activity (MIC values ranging from 8–64 µg/mL). Resolution Strategy :

  • Standardized Protocols : Use CLSI guidelines for MIC assays to control inoculum size and growth conditions .
  • Compound Purity Verification : HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted sulfonyl chloride) may skew results .
  • Target-Specific Assays : Validate mechanism via knock-out strains or enzymatic assays (e.g., β-lactamase inhibition) .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

Key Issues :

  • Purification : Column chromatography is impractical; switch to recrystallization (solvent: ethyl acetate/hexane) .
  • Exothermic Reactions : Sulfonylation requires controlled addition of sulfonyl chloride to prevent thermal degradation .
  • Regioselectivity : Ensure triazole forms exclusively at the 1-position via CuAAC to avoid regioisomer contamination .

Q. Table 3: Scalability Parameters

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield (%)6558
Purity (%)9288

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